molecular formula C20H17N5O B2488796 2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide CAS No. 2034305-51-4

2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide

Cat. No.: B2488796
CAS No.: 2034305-51-4
M. Wt: 343.39
InChI Key: RQQRBCAVFAVUKO-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide is a complex organic compound that features a benzodiazole ring fused with a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide typically involves the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of Bipyridine Moiety: The bipyridine unit is introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with a bipyridine derivative in the presence of a suitable base.

    Acetamide Formation: The final step involves the acylation of the benzodiazole-bipyridine intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.

    Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways such as apoptosis or oxidative stress response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-2-yl)acetamide
  • 2-(1H-1,3-benzodiazol-6-yl)acetic acid
  • 4-(1H-1,3-benzodiazol-2-yl)-2,6-dimethoxy phenol

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide stands out due to its unique combination of benzodiazole and bipyridine units, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20(13-25-14-24-17-3-1-2-4-19(17)25)23-12-15-5-10-22-18(11-15)16-6-8-21-9-7-16/h1-11,14H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQRBCAVFAVUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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